Technical Whitepaper: 3,4-Dibromo-5-methylbenzoic Acid – A Critical Halogenated Scaffold
Technical Whitepaper: 3,4-Dibromo-5-methylbenzoic Acid – A Critical Halogenated Scaffold
An In-Depth Technical Guide to 3,4-Dibromo-5-methylbenzoic Acid
Executive Summary
3,4-Dibromo-5-methylbenzoic acid represents a highly specialized, polysubstituted aromatic scaffold used primarily in the development of small-molecule therapeutics. Unlike its symmetric isomer (3,5-dibromo-4-methylbenzoic acid), this compound offers a unique, non-symmetrical substitution pattern (1,2,3-trisubstitution logic) that allows for regioselective diversification . Its core utility lies in its ability to serve as a "molecular switchboard"—the two bromine atoms possess distinct electronic and steric environments, enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems found in kinase inhibitors and metabolic modulators (such as PTP1B inhibitors).
Chemical Profile & Identity Clarification
Critical Note on CAS Registry: A significant discrepancy exists in public chemical databases regarding CAS 6942-99-0.
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CAS 6942-99-0 is formally assigned to 2,4-Dibromo-1,3,5-trimethylbenzene (2,4-Dibromomesitylene) in major registries (e.g., SciFinder, PubChem).
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3,4-Dibromo-5-methylbenzoic acid is distinct and typically associated with CAS numbers such as 1564638-18-1 (depending on the salt/form).[1]
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Operational Directive: This guide focuses exclusively on the properties and applications of the benzoic acid derivative (C₈H₆Br₂O₂), as implied by the nomenclature in the request. Researchers must verify the structure via NMR/MS before procurement.
Physicochemical Data
| Property | Value | Notes |
| Chemical Name | 3,4-Dibromo-5-methylbenzoic acid | |
| Molecular Formula | C₈H₆Br₂O₂ | |
| Molecular Weight | 293.94 g/mol | |
| Exact Mass | 291.873 g/mol | Dominant isotopologue (⁷⁹Br₂) |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | DMSO (>20 mg/mL), Methanol, DMF | Poor water solubility; soluble in aqueous base (pH > 8) |
| pKa (Calc.) | ~3.5 – 3.8 | Acidic strength enhanced by ortho-Br/meta-Br induction |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (COOH) |
Structural Logic & Reactivity Analysis
The value of this scaffold lies in the electronic and steric differentiation of its three functional handles: the carboxylic acid, the C3-Bromine, and the C4-Bromine.
Regioselectivity in Cross-Coupling
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent.[2]
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C3-Bromine (Ortho to COOH): Electronically activated. The electron-withdrawing carboxylic acid (or ester) at C1 lowers the electron density at C3, facilitating oxidative addition of Pd(0). However, it is sterically flanked by the COOH group.
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C4-Bromine (Meta to COOH, Ortho to Methyl): Electronically neutral/deactivated relative to C3, but sterically hindered by the adjacent C5-Methyl and C3-Bromine.
Experimental Insight: Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), the C3-Bromine is typically the first site of oxidative addition due to the inductive effect of the carbonyl group, provided the steric bulk of the incoming boronic acid is manageable. The C4-Bromine requires forcing conditions or specialized ligands (e.g., Buchwald dialkylbiarylphosphines like XPhos or SPhos) to overcome the "ortho-ortho" buttressing effect.
Visualization: Divergent Functionalization Pathway
The following diagram illustrates the logical flow for selectively functionalizing this scaffold.
Caption: Divergent synthesis strategy prioritizing C3-functionalization via electronic activation followed by C4-substitution.
Synthesis & Manufacturing Protocols
While direct bromination of 3-methylbenzoic acid yields a mixture of isomers (predominantly 2-bromo and 6-bromo), the synthesis of the 3,4-dibromo-5-methyl isomer requires a directed approach, often via an aniline intermediate or oxidation of a pre-halogenated toluene.
Protocol: Laboratory Scale Preparation (Representative)
Note: This protocol is derived from standard aromatic functionalization principles for polysubstituted benzenes.
Step 1: Synthesis of 3,4-Dibromo-5-methyltoluene
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Precursor: Start with 4-amino-3-methyltoluene (p-toluidine derivative).
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Bromination: Treat with NBS (N-bromosuccinimide) in DMF to install bromine at the 3-position (ortho to amino).
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Sandmeyer Reaction: Convert the amino group (at C4) to a diazonium salt (NaNO₂/HCl, 0°C), then treat with CuBr/HBr to install the second bromine at C4.
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Result: 3,4-Dibromo-5-methyltoluene.
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Step 2: Oxidation to Benzoic Acid
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Reagents: KMnO₄ (Potassium Permanganate), Pyridine/Water (1:1 v/v).
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Procedure:
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Dissolve 3,4-dibromo-5-methyltoluene (10 mmol) in Pyridine/Water (50 mL).
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Heat to 80°C.
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Add KMnO₄ (4.0 eq) portion-wise over 2 hours.
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Reflux for 12 hours.
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Workup: Filter MnO₂ precipitate while hot. Acidify filtrate with HCl to pH 1.
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Isolation: Collect the white precipitate via filtration. Recrystallize from Ethanol/Water.
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Yield: Typically 60-75%.
Applications in Drug Discovery
PTP1B Inhibitors (Diabetes & Obesity)
Research indicates that brominated benzoic acid derivatives serve as mimetics for phosphate groups, binding to the active site of Protein Tyrosine Phosphatase 1B (PTP1B) . The 3,4-dibromo motif provides hydrophobic bulk that fills the secondary aryl-binding pocket of the enzyme, while the carboxylic acid interacts with the catalytic arginine residues.
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Mechanism:[3][4] The bromine atoms act as bioisosteres for larger hydrophobic groups, improving membrane permeability compared to charged phosphate/sulfonate analogs.
Atropisomeric Kinase Inhibitors
The steric crowding between the C4-Bromine and C5-Methyl group induces a "twist" in the phenyl ring when coupled to another aromatic system. This restricted rotation can be exploited to create axially chiral (atropisomeric) ligands or drugs, a growing trend in increasing the selectivity of kinase inhibitors.
Handling & Safety Data (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation.[5] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles (ANSI Z87.1). |
| STOT-SE | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Light sensitive (store in amber vials).
References
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PubChem Compound Summary. 2,4-Dibromo-1,3,5-trimethylbenzene (CAS 6942-99-0) vs. Benzoic Acid Derivatives. National Center for Biotechnology Information. Link
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Jiang, B., et al. (2013). Discovery of novel bromophenol derivatives as PTP1B inhibitors. European Journal of Medicinal Chemistry. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Suzuki coupling protocols on brominated scaffolds). Link
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BenchChem Technical Data. 3,5-Dibromo-4-methylbenzoic acid properties and synthesis. (Comparative isomer data). Link
Sources
- 1. 610-71-9|2,5-Dibromobenzoic acid|BLD Pharm [bldpharm.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem [pubchem.ncbi.nlm.nih.gov]
